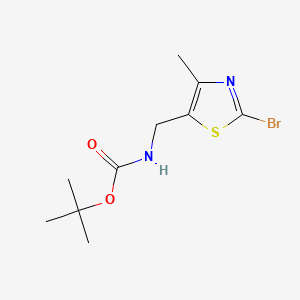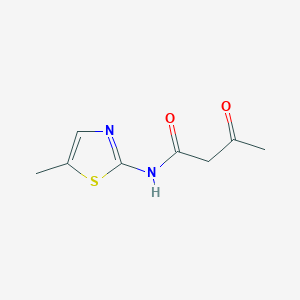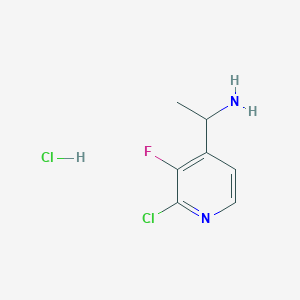![molecular formula C13H15BrN2O3 B13502895 tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate: is a complex organic compound that features a furo[2,3-b]pyridine core substituted with a bromine atom and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate typically involves multi-step organic reactions. One common approach is the bromination of a furo[2,3-b]pyridine derivative, followed by the introduction of the tert-butyl carbamate group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles like alkyl halides or aryl boronic acids in the presence of palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted furo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of furo[2,3-b]pyridine derivatives with biological targets. Its bromine atom can be replaced with radioactive isotopes for imaging studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[2,3-b]pyridine core play crucial roles in binding to these targets, while the carbamate group can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
- tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for specific interactions and modifications, making it a versatile building block in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H15BrN2O3 |
|---|---|
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromofuro[2,3-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-7-10-5-8-4-9(14)6-15-11(8)18-10/h4-6H,7H2,1-3H3,(H,16,17) |
Clave InChI |
ZIMWEWXBLBITQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




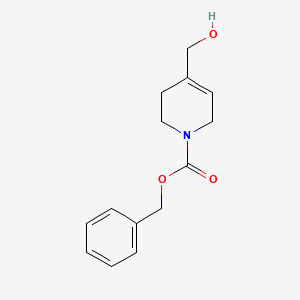
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)
![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)

![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
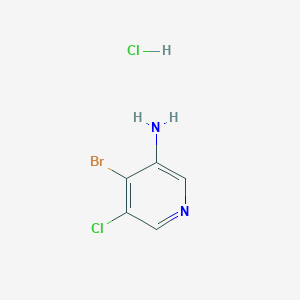
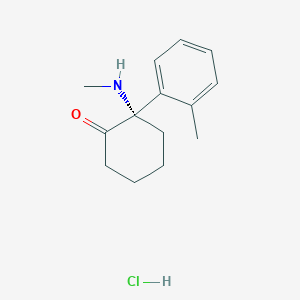
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
